N-Methyl-N-[1-(phenylmethyl)-4-piperidinyl]-1H-indazol-5-amine
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Overview
Description
N-(1-benzylpiperidin-4-yl)-N-methyl-1H-indazol-5-amine is a synthetic organic compound that belongs to the class of piperidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzylpiperidin-4-yl)-N-methyl-1H-indazol-5-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is formed by the reaction of 1-benzylpiperidin-4-one with appropriate reagents.
Introduction of the Indazole Moiety: The indazole ring is introduced through a cyclization reaction involving hydrazine derivatives.
Methylation: The final step involves the methylation of the nitrogen atom to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzylpiperidin-4-yl)-N-methyl-1H-indazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl and indazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(1-benzylpiperidin-4-yl)-N-methyl-1H-indazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting neurological disorders.
Biological Research: The compound is used in studies related to receptor binding and enzyme inhibition.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(1-benzylpiperidin-4-yl)-N-methyl-1H-indazol-5-amine involves its interaction with specific molecular targets in the body. It is believed to act on neurotransmitter receptors, modulating their activity and thereby influencing neurological pathways. The exact molecular targets and pathways are still under investigation, but it is thought to involve dopamine and serotonin receptors.
Comparison with Similar Compounds
Similar Compounds
N-(1-benzylpiperidin-4-yl)-N-phenylpropionamide: Known for its use in the synthesis of fentanyl derivatives.
N-(1-benzylpiperidin-4-yl)acetohydrazide: Studied for its potential analgesic properties.
Uniqueness
N-(1-benzylpiperidin-4-yl)-N-methyl-1H-indazol-5-amine is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of piperidine and indazole moieties makes it a valuable compound for research in medicinal chemistry.
Properties
CAS No. |
478827-06-4 |
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Molecular Formula |
C20H24N4 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-N-methyl-1H-indazol-5-amine |
InChI |
InChI=1S/C20H24N4/c1-23(19-7-8-20-17(13-19)14-21-22-20)18-9-11-24(12-10-18)15-16-5-3-2-4-6-16/h2-8,13-14,18H,9-12,15H2,1H3,(H,21,22) |
InChI Key |
XQCKQVQXXUIQME-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)CC2=CC=CC=C2)C3=CC4=C(C=C3)NN=C4 |
Origin of Product |
United States |
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